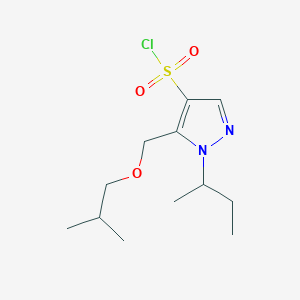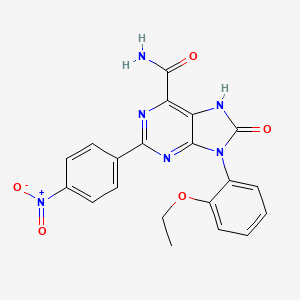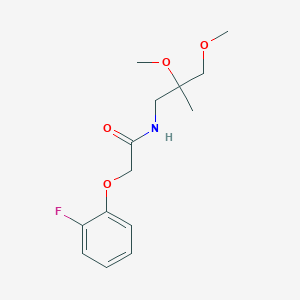
N-(2,3-dimethoxy-2-methylpropyl)-2-(2-fluorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethoxy-2-methylpropyl)-2-(2-fluorophenoxy)acetamide, also known as FPhPA, is a novel chemical compound that has recently gained attention in the scientific community. This compound has been synthesized using a unique method and has shown promising results in various research applications.
Mecanismo De Acción
The mechanism of action of N-(2,3-dimethoxy-2-methylpropyl)-2-(2-fluorophenoxy)acetamide is not fully understood, but it is believed to work by modulating the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response, and to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a receptor that is involved in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(2,3-dimethoxy-2-methylpropyl)-2-(2-fluorophenoxy)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, and to improve cognitive function in rats with Alzheimer's disease. N-(2,3-dimethoxy-2-methylpropyl)-2-(2-fluorophenoxy)acetamide has also been shown to inhibit the growth of cancer cells and to induce apoptosis (cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dimethoxy-2-methylpropyl)-2-(2-fluorophenoxy)acetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in animal models, making it a safe compound to work with. However, one limitation of N-(2,3-dimethoxy-2-methylpropyl)-2-(2-fluorophenoxy)acetamide is that it is not very water-soluble, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(2,3-dimethoxy-2-methylpropyl)-2-(2-fluorophenoxy)acetamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as an anti-cancer agent. More research is needed to determine its mechanism of action and its effectiveness in treating different types of cancer. Finally, N-(2,3-dimethoxy-2-methylpropyl)-2-(2-fluorophenoxy)acetamide could be used as a starting point for the development of new and more potent compounds with similar or different biological activities.
Métodos De Síntesis
N-(2,3-dimethoxy-2-methylpropyl)-2-(2-fluorophenoxy)acetamide has been synthesized using a multi-step synthetic route that involves the reaction of 2-fluorophenol with 2-bromo-2-methylpropane in the presence of a base to form 2-fluorophenyl-2-methylpropane. This intermediate is then reacted with 2,3-dimethoxypropene in the presence of an acid catalyst to form the final product, N-(2,3-dimethoxy-2-methylpropyl)-2-(2-fluorophenoxy)acetamide.
Aplicaciones Científicas De Investigación
N-(2,3-dimethoxy-2-methylpropyl)-2-(2-fluorophenoxy)acetamide has shown potential in various scientific research applications. It has been studied for its anti-inflammatory and analgesic properties, as well as its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(2,3-dimethoxy-2-methylpropyl)-2-(2-fluorophenoxy)acetamide has also been studied for its ability to inhibit the growth of cancer cells and its potential as an anti-cancer agent.
Propiedades
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO4/c1-14(19-3,10-18-2)9-16-13(17)8-20-12-7-5-4-6-11(12)15/h4-7H,8-10H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWECSIUOEMCLCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)COC1=CC=CC=C1F)(COC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethoxy-2-methylpropyl)-2-(2-fluorophenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

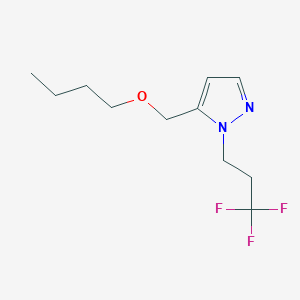


![5-bromo-N-[4-(methylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2785757.png)
![Imidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B2785759.png)
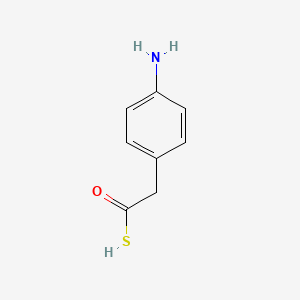
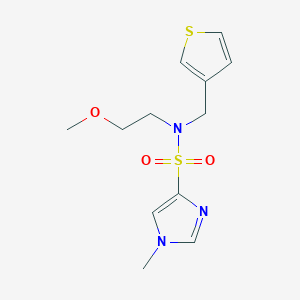
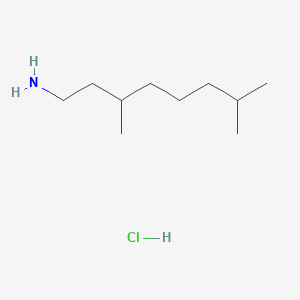
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-bromobenzoate](/img/structure/B2785766.png)
![2-(4-Fluorophenyl)-2,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B2785770.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid](/img/structure/B2785771.png)
![2-(5-Azaspiro[3.4]octan-8-yl)acetic acid;hydrochloride](/img/structure/B2785773.png)
